molecular formula C12H7BrFNO B11842040 3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile CAS No. 858946-63-1

3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile

Cat. No.: B11842040
CAS No.: 858946-63-1
M. Wt: 280.09 g/mol
InChI Key: KEJRCBCNOOIDJK-UHFFFAOYSA-N
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Description

3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile: is a chemical compound with the molecular formula C12H7BrFNO and a molecular weight of 280.09 g/mol . It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a naphthalene ring, along with a nitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile typically involves multi-step organic reactions. One common method includes the bromination of 8-fluoro-7-methoxy-1-naphthonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution: Formation of substituted naphthalenes.

    Oxidation: Formation of naphthoic acids or aldehydes.

    Reduction: Formation of naphthylamines.

Scientific Research Applications

Chemistry: 3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated naphthalenes on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets .

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its derivatives are screened for biological activity against various diseases .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for creating materials with specific characteristics .

Mechanism of Action

The mechanism of action of 3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity to these targets, leading to specific biological effects. The methoxy group can undergo metabolic transformations, further influencing its activity .

Comparison with Similar Compounds

    3-Bromo-8-fluoro-1-naphthonitrile: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

    8-Fluoro-7-methoxy-1-naphthonitrile: Lacks the bromine atom, affecting its substitution reactions and binding affinity.

    3-Bromo-7-methoxy-1-naphthonitrile: Lacks the fluorine atom, influencing its electronic properties and reactivity.

Uniqueness: 3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile is unique due to the combination of bromine, fluorine, and methoxy groups on the naphthalene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

858946-63-1

Molecular Formula

C12H7BrFNO

Molecular Weight

280.09 g/mol

IUPAC Name

3-bromo-8-fluoro-7-methoxynaphthalene-1-carbonitrile

InChI

InChI=1S/C12H7BrFNO/c1-16-10-3-2-7-4-9(13)5-8(6-15)11(7)12(10)14/h2-5H,1H3

InChI Key

KEJRCBCNOOIDJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C(C=C2C=C1)Br)C#N)F

Origin of Product

United States

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